Fulvene-5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

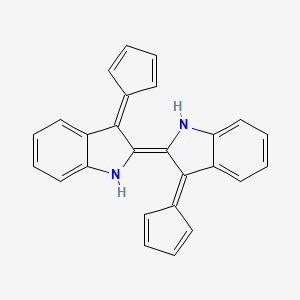

Fulvene-5, also known as this compound, is a useful research compound. Its molecular formula is C26H18N2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Inhibition of NADPH Oxidases

Fulvene-5 is primarily recognized for its ability to inhibit Nox4, which plays a crucial role in generating reactive oxygen species (ROS) within cells. This inhibition has significant implications for several pathological conditions:

- Oxidative Stress and Kidney Function : Research indicates that this compound effectively inhibits Nox-generated ROS in renal cells, thereby modulating epithelial sodium channel (ENaC) activity. In studies involving A6 distal nephron cells, treatment with this compound resulted in a marked decrease in ENaC activity following oxidative stress induced by hydrogen peroxide (H2O2). This suggests potential therapeutic applications for conditions like hypertension, where ion channel dysregulation is a contributing factor .

- Retinal Protection : In another study, this compound demonstrated protective effects against light-induced retinal damage. The compound mitigated the adverse effects of bright light exposure on retinal function, indicating its potential use in treating retinal degenerative diseases .

Cancer Therapeutics

This compound has shown promise as an anti-tumor agent through its inhibition of Nox4 and subsequent effects on tumor growth:

- Hemangioma Treatment : In experimental models involving hemangiomas (common vascular tumors in infants), this compound significantly inhibited tumor growth. The compound was found to downregulate angiopoietin 2 (Ang2) and other downstream genes associated with Nox4 signaling, which are critical for endothelial cell proliferation and tumor vascularization .

- Combination Therapies : The potential for combining this compound with other therapeutic agents targeting vascular endothelial growth factor (VEGF) pathways has been suggested. This combination could enhance treatment efficacy for angiogenic disorders, including various cancers .

Radiation Protection

Recent studies have highlighted the role of this compound in protecting against radiation-induced damage:

- Mitigation of DNA Damage : this compound has been shown to reduce radiation-induced DNA damage in human peripheral blood mononuclear cells. This property positions this compound as a candidate for developing protective strategies in medical settings where radiation exposure is prevalent .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Case Studies

- Kidney Function Study : In a controlled laboratory setting, A6 distal nephron cells treated with this compound showed a significant reduction in ENaC activity when exposed to H2O2. This study demonstrated the compound's potential in managing hypertension-related disorders linked to ion channel activity.

- Hemangioma Model : Mice injected with bEnd.3 cells (a model for hemangiomas) and treated with this compound exhibited significantly reduced tumor growth compared to controls. This study highlights the compound's antitumor efficacy and its mechanism involving Nox4 inhibition.

- Radiation Exposure Study : A study involving human peripheral blood mononuclear cells revealed that this compound could mitigate DNA damage caused by radiation exposure, suggesting its application in clinical settings where patients are subjected to radiological procedures.

Analyse Chemischer Reaktionen

Diels-Alder Cycloadditions

Fulvene-5 acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles. Its reactivity is influenced by substituents at the exocyclic C6 position:

-

Electron-donating groups (EDGs) enhance nucleophilicity, enabling participation as a 6π component in [6+4] or [6+3] cycloadditions .

-

Electron-withdrawing groups (EWGs) favor classical Diels-Alder pathways .

Example Reaction:

this compound reacts with maleimides to form bicyclic adducts. Substituent effects on reaction rates are summarized below:

Inhibition of NADPH Oxidases

This compound potently inhibits Nox4 and Nox2 isoforms of NADPH oxidases, reducing reactive oxygen species (ROS) production:

-

In vitro studies : 40% reduction in Nox4- and Nox2-mediated ROS at 1.0 μM .

-

Biological impact : Blocks H₂O₂-induced epithelial sodium channel (ENaC) activation (NP₀ decreases from 1.04 ± 0.18 to 0.25 ± 0.08) and inhibits hemangioma growth in vivo (120 mg/kg/d reduces tumor burden by >50%) .

Mechanism : this compound interferes with ROS signaling pathways, downregulating angiogenic factors like Angiopoietin-2 (Ang2) and Delta-like ligand 4 (DLL4) .

Electrophilic Additions

The exocyclic double bond undergoes electrophilic attacks due to its polarized nature:

-

Protonation : Forms cyclopentadienyl cation intermediates under acidic conditions .

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) to form dihalogenated derivatives.

Reactivity Trends :

-

Electron-rich fulvenes favor additions at the exocyclic C6 position .

-

Steric hindrance from substituents modulates regioselectivity .

Cyclopropanation Reactions

This compound participates in cyclopropanation with carbenes or diazo compounds:

-

Example : Reaction with diazomethane yields bicyclic cyclopropane derivatives under mild conditions.

-

Application : Used to synthesize strained polycyclic scaffolds for medicinal chemistry .

Reactions with Oxygen

This compound is sensitive to singlet and triplet oxygen, forming oxygenated products:

-

Singlet oxygen : Produces enol lactones via endo-peroxide intermediates (Scheme 3) .

-

Triplet oxygen : Forms epidioxides or epoxides, isolable at room temperature .

Stability Note : Reactions with oxygen limit its storage and handling, requiring inert atmospheres for long-term stability .

Polymerization and Acid-Catalyzed Reactions

Eigenschaften

Molekularformel |

C26H18N2 |

|---|---|

Molekulargewicht |

358.4 g/mol |

IUPAC-Name |

(2E)-3-cyclopenta-2,4-dien-1-ylidene-2-(3-cyclopenta-2,4-dien-1-ylidene-1H-indol-2-ylidene)-1H-indole |

InChI |

InChI=1S/C26H18N2/c1-2-10-17(9-1)23-19-13-5-7-15-21(19)27-25(23)26-24(18-11-3-4-12-18)20-14-6-8-16-22(20)28-26/h1-16,27-28H/b26-25+ |

InChI-Schlüssel |

SELCTRAHLFTCQL-OCEACIFDSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C3)/C(=C\4/C(=C5C=CC=C5)C6=CC=CC=C6N4)/N2 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C3)C(=C4C(=C5C=CC=C5)C6=CC=CC=C6N4)N2 |

Synonyme |

fulvene-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.